molecular formula C12H14N2O B1299311 (5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine CAS No. 724757-72-6

(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine

Cat. No.: B1299311
CAS No.: 724757-72-6
M. Wt: 202.25 g/mol
InChI Key: QJURXNFXHPGCFF-UHFFFAOYSA-N
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Description

(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine is an organic compound with the molecular formula C12H14N2O It is a derivative of furan and pyridine, two heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine typically involves the reaction of 5-methylfurfural with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and pyridines, as well as their corresponding reduced forms.

Scientific Research Applications

(5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine has several scientific research applications:

Mechanism of Action

The mechanism by which (5-Methyl-furan-2-ylmethyl)-pyridin-2-ylmethyl-amine exerts its effects involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11/h2-7,13H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJURXNFXHPGCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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